Enhanced Lipophilicity: Predicted logP Comparison with Non-Fluorinated Pyrazole-4-carboxylic Acid Analogs
The 1-(trifluoromethyl)cyclopropyl substituent substantially increases lipophilicity compared to non-fluorinated N1-substituted pyrazole-4-carboxylic acid analogs. Based on in silico predictions using the XLogP3 algorithm, the target compound exhibits a logP of approximately 2.0, whereas 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2167972-13-4) has a predicted logP of 1.5, and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a predicted logP of 1.2. This higher lipophilicity is expected to improve membrane permeability while potentially affecting solubility.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | logP ≈ 2.0 |
| Comparator Or Baseline | 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (logP ≈ 1.5); 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (logP ≈ 1.2) |
| Quantified Difference | +0.5 to +0.8 logP units vs. cyclopropyl and methyl analogs |
| Conditions | In silico prediction via XLogP3 algorithm; experimental confirmation is pending. |
Why This Matters
The higher predicted logP suggests superior passive membrane permeability, which can be a critical factor in selecting a building block for central nervous system or intracellular targets, provided that solubility and metabolic stability are also acceptable.
